PC Mal-NHS carbonate ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

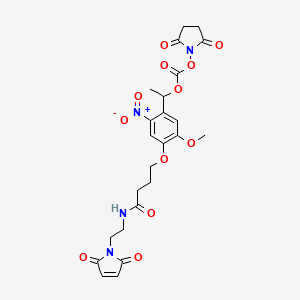

(2,5-dioxopyrrolidin-1-yl) 1-[4-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O12/c1-14(39-24(34)40-27-22(32)7-8-23(27)33)15-12-17(37-2)18(13-16(15)28(35)36)38-11-3-4-19(29)25-9-10-26-20(30)5-6-21(26)31/h5-6,12-14H,3-4,7-11H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJBJIRRIMMTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCN2C(=O)C=CC2=O)OC)OC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester: A Versatile Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The PC Mal-NHS carbonate ester is a sophisticated, heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. Its unique architecture, incorporating a phosphocholine (B91661) (PC) moiety for enhanced biocompatibility, a maleimide (B117702) (Mal) group for thiol-specific conjugation, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, provides a versatile platform for linking diverse biomolecules. A key feature of this linker is its photocleavable carbonate ester bond, which allows for the controlled release of conjugated payloads upon exposure to UV light.[1] This guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound.

Core Properties and Specifications

The this compound is a multifaceted molecule designed for precise and stable yet cleavable bioconjugation. Its key characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆N₄O₁₂ | [2] |

| Molecular Weight | 562.5 g/mol | [2] |

| CAS Number | 1408057-91-9 | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |

| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [2] |

| Reactive Groups | Maleimide (reacts with thiols), NHS ester (reacts with primary amines) | [2] |

| Cleavage Mechanism | Photocleavage of the carbonate ester bond with UV light (typically ~365 nm).[3][4][5] |

Experimental Protocols

Successful bioconjugation with this compound relies on a sequential, two-step reaction process that leverages the distinct reactivity of the NHS ester and maleimide groups. The following protocols are based on established methodologies for similar heterobifunctional linkers and the application of this compound in the synthesis of terminal deoxynucleotidyl transferase-deoxyribonucleoside triphosphate (TdT-dNTP) conjugates for enzymatic DNA synthesis, as described by Palluk et al. in Nature Biotechnology (2018).[6][7][8][9][10][11][[“]]

Step 1: NHS Ester Conjugation to an Amine-Containing Molecule

This initial step involves the reaction of the NHS ester group with a primary amine on the first biomolecule (e.g., a modified dNTP).

Materials:

-

This compound

-

Amine-containing molecule (e.g., 5-propargylamino-dUTP)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.[13]

-

Dissolve the amine-containing molecule in the reaction buffer.

-

-

Conjugation Reaction:

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[13]

-

-

Purification:

-

Purify the resulting maleimide-activated molecule from excess linker and byproducts using an appropriate method, such as reverse-phase HPLC.

-

Step 2: Maleimide Conjugation to a Thiol-Containing Molecule

The maleimide group on the purified product from Step 1 is then reacted with a free sulfhydryl (thiol) group on the second biomolecule (e.g., a cysteine residue on the TdT enzyme).

Materials:

-

Maleimide-activated molecule from Step 1

-

Thiol-containing molecule (e.g., TdT enzyme with an engineered cysteine)

-

Conjugation Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.9-7.2[14]

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Ensure the thiol-containing molecule is in a reduced state. If necessary, treat with a reducing agent like DTT and subsequently remove the reducing agent by desalting.

-

Dissolve the maleimide-activated molecule and the thiol-containing molecule in the conjugation buffer.

-

-

Conjugation Reaction:

-

Purification:

-

Purify the final conjugate using a method that separates the conjugate from unreacted starting materials, such as size-exclusion chromatography.

-

Step 3: Photocleavage of the Conjugate

The carbonate ester bond can be cleaved to release the two conjugated molecules by exposure to UV light.

Materials:

-

Purified conjugate

-

Cleavage Buffer: A buffer compatible with the stability of the released molecules.

Procedure:

-

Irradiation:

-

Dissolve the conjugate in the cleavage buffer.

-

Irradiate the solution with near-UV light (300-350 nm, with an emission peak around 365 nm) at a close distance (e.g., 15 cm).[3][4]

-

Complete cleavage is typically achieved within 5 minutes, though the optimal time may vary depending on the concentration of the conjugate and the intensity of the light source.[3][4]

-

-

Analysis:

-

Confirm the cleavage and release of the biomolecules using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.[5]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation and cleavage reactions.

Table 1: Reaction Conditions for Conjugation

| Parameter | NHS Ester Reaction | Maleimide Reaction |

| pH | 8.0 - 8.5 | 6.5 - 7.5[2] |

| Temperature | Room Temperature | Room Temperature |

| Duration | 1 - 2 hours[14] | 30 - 60 minutes[14] |

| Molar Excess of Linker | 5 - 10 fold[14] | 10 fold[14] |

| Recommended Buffers | Sodium bicarbonate, Sodium borate[13] | Phosphate buffer[14] |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine) | - |

Table 2: Photocleavage Parameters

| Parameter | Value | Source(s) |

| Wavelength | 300 - 350 nm (peak at 365 nm) | [3][4] |

| Typical Duration | < 5 minutes | [3][4] |

| Reported Quantum Yield (for similar 2-nitrobenzyl linkers) | 0.49 - 0.63 | [5] |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for the synthesis of TdT-dNTP conjugates and the subsequent enzymatic DNA synthesis cycle.

Conclusion

The this compound is a powerful and versatile tool for researchers in drug development and various life sciences fields. Its heterobifunctional nature allows for the specific and sequential conjugation of different biomolecules, while the photocleavable linker provides a mechanism for the controlled release of payloads. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this advanced crosslinker in a variety of applications, from the construction of ADCs to the development of novel enzymatic systems for DNA synthesis. As with any bioconjugation strategy, optimization of reaction conditions for specific biomolecules is recommended to achieve the desired efficiency and yield.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]

- 3. Photocleavable PC linker [biosyn.com]

- 4. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ipo.lbl.gov [ipo.lbl.gov]

- 7. researchgate.net [researchgate.net]

- 8. De novo DNA synthesis using polymerase-nucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] De novo DNA synthesis using polymerase-nucleotide conjugates | Semantic Scholar [semanticscholar.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. De novo DNA synthesis using polymerase-nucleotide conjugates (Journal Article) | OSTI.GOV [osti.gov]

- 12. consensus.app [consensus.app]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 14. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester: A Photocleavable Heterotrifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PC Mal-NHS carbonate ester is a sophisticated, heterotrifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, incorporating three distinct functional moieties on a single scaffold, offers a high degree of versatility and control in the design of complex biomolecular conjugates. This linker features a phosphocholine (B91661) (PC) group for enhanced biocompatibility, a maleimide (B117702) (Mal) group for selective conjugation to thiol-containing molecules, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. A key feature of this linker is its photocleavable o-nitrobenzyl carbonate group, which allows for the controlled release of conjugated cargo upon exposure to UV light.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the this compound. It includes a summary of available quantitative data, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways to aid researchers in harnessing the full potential of this advanced linker.

Chemical Structure and Physicochemical Properties

The this compound is a complex molecule with the chemical formula C₂₄H₂₆N₄O₁₂ and a molecular weight of 562.49 g/mol .[3][4] Its structure is built around a central photocleavable o-nitrobenzyl group, which is functionalized with the three reactive/biocompatible moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₆N₄O₁₂ | [3][4] |

| Molecular Weight | 562.49 g/mol | [3][4] |

| CAS Number | 1408057-91-9 | [3][4] |

| Appearance | White to off-white solid | Generic |

| Purity | ≥95% | Generic |

| Solubility | Soluble in DMSO, DMF; limited solubility in aqueous buffers | Generic |

| Storage | -20°C, desiccated | Generic |

Functional Moieties and Their Reactivity

The versatility of the this compound stems from its three distinct functional groups, each with specific reactivity profiles.

N-Hydroxysuccinimide (NHS) Ester: Amine Reactivity

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides.

-

Optimal pH: 7.2 - 8.5

-

Reaction Time: 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.

-

Stability: NHS esters are susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life of a typical NHS ester is several hours at pH 7, but can be as short as a few minutes at pH 9.

Maleimide: Thiol Reactivity

The maleimide group is highly selective for sulfhydryl (thiol) groups, such as those found in cysteine residues, forming a stable thioether bond.

-

Optimal pH: 6.5 - 7.5

-

Reaction Time: 1 to 4 hours at room temperature.

-

Kinetics: The maleimide-thiol reaction is a rapid "click" reaction. Second-order rate constants for the reaction of maleimides with cysteine are typically in the range of 10² to 10³ M⁻¹s⁻¹.[3][4] At pH 7, the reaction with thiols is approximately 1000 times faster than with amines.[5]

-

Stability: The maleimide ring can undergo hydrolysis, particularly at pH values above 8. The resulting maleamic acid is unreactive towards thiols. The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.

Phosphocholine (PC): Biocompatibility

The phosphocholine moiety is a zwitterionic head group found in natural phospholipids (B1166683) like phosphatidylcholine. Its inclusion in the linker design offers several advantages:

-

Biocompatibility: The PC group mimics the outer surface of cell membranes, reducing the immunogenicity of the resulting conjugate.

-

Improved Solubility: The hydrophilic nature of the phosphocholine can enhance the aqueous solubility of the linker and its conjugates.

-

Enhanced Stability: The presence of the PC group can improve the in vivo stability of the conjugate by reducing non-specific protein binding and clearance.[6][][8]

o-Nitrobenzyl Carbonate: Photocleavability

The linker incorporates an o-nitrobenzyl carbonate moiety, which can be cleaved upon exposure to UV light, typically around 365 nm.[1] This allows for the precise spatiotemporal release of a conjugated molecule.

-

Cleavage Wavelength: ~365 nm

-

Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction. While the specific quantum yield for the this compound has not been published, o-nitrobenzyl-based photocleavable linkers typically have quantum yields in the range of 0.01 to 0.6.[9][10][11][12][13] The efficiency of cleavage is influenced by the molecular structure and the local environment.

Quantitative Data Summary

The following tables summarize the available quantitative data for the functional groups present in the this compound. It is important to note that these values are derived from studies of similar molecules and may not be exact for the this compound itself.

Table 2: Reaction Kinetics of Functional Groups

| Reaction | Reactant | Second-Order Rate Constant (k) | Conditions | Reference |

| NHS Ester - Amine | Lysine | 10² - 10⁴ M⁻¹s⁻¹ | pH 7.4 - 8.5, 25°C | [14][15][16][17] |

| Maleimide - Thiol | Cysteine | 10² - 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | [3][4][18] |

**Table 3: Stability of Functional Groups (Half-life, t₁/₂) **

| Functional Group | Condition | Half-life (t₁/₂) | Reference |

| NHS Ester | pH 7.0, 25°C | ~4-5 hours | [19] |

| pH 8.0, 25°C | ~1 hour | [19] | |

| pH 8.5, 25°C | ~10-30 minutes | [19] | |

| Maleimide | pH 7.4, 37°C | ~16-20 hours (hydrolysis) | Generic |

| Thioether (from Maleimide) | Physiological conditions | Can be reversible (retro-Michael) | [5] |

| Carbonate Ester | Neutral pH, 37°C | Generally stable, hydrolysis increases at acidic and basic pH | [15] |

Table 4: Photocleavage Properties of o-Nitrobenzyl Derivatives

| Property | Value | Conditions | Reference |

| Cleavage Wavelength | ~365 nm | Aqueous buffer | [1] |

| Quantum Yield (Φ) | 0.01 - 0.6 | Varies with structure and environment | [9][10][11][12][13] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation. These are generalized protocols and may require optimization for specific applications.

Two-Step Conjugation of an Amine-Containing Molecule (e.g., Antibody) to a Thiol-Containing Molecule (e.g., Drug)

This protocol is ideal for creating well-defined conjugates such as antibody-drug conjugates (ADCs).

Materials:

-

Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Thiol-containing molecule (drug, peptide, etc.)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching reagent for NHS ester (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Quenching reagent for maleimide (e.g., 100 mM cysteine or N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

Step 1: Reaction of this compound with the Amine-Containing Molecule

-

Preparation of Reactants:

-

Ensure the amine-containing molecule is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted linker using SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.0-7.2).

-

Step 2: Reaction of the Maleimide-Activated Molecule with the Thiol-Containing Molecule

-

Preparation of Reactants:

-

The purified maleimide-activated molecule from Step 1 should be in a buffer with a pH of 6.5-7.5.

-

Dissolve the thiol-containing molecule in a compatible buffer.

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated molecule.

-

Incubate the reaction for 1 to 4 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching reagent (e.g., final concentration of 1-10 mM cysteine). Incubate for 15-30 minutes.

-

-

Final Purification:

-

Purify the final conjugate using SEC or another suitable chromatography method to remove unreacted drug and quenching reagent.

-

Photocleavage of the Conjugate

-

Sample Preparation:

-

Prepare a solution of the purified conjugate in a suitable buffer.

-

-

Irradiation:

-

Expose the solution to a UV light source with a wavelength centered around 365 nm.

-

The irradiation time required for complete cleavage will depend on the light intensity, the concentration of the conjugate, and the quantum yield of the linker. This should be determined empirically.

-

-

Analysis:

-

Analyze the cleavage products using techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the cargo molecule.

-

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the two-step synthesis of an antibody-drug conjugate (ADC).

Intracellular Trafficking and Photocleaved Release of an ADC

Caption: Intracellular trafficking and light-triggered drug release from an ADC.

Applications

The unique properties of the this compound make it suitable for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to tumor-targeting antibodies. The photocleavable element allows for controlled drug release at the tumor site upon external light application, potentially reducing off-target toxicity.

-

Targeted Drug Delivery: Payloads can be conjugated to various targeting ligands (peptides, aptamers, etc.) for delivery to specific cells or tissues.

-

Controlled Release Systems: The linker can be incorporated into hydrogels, nanoparticles, or liposomes for the light-triggered release of encapsulated therapeutics.

-

Probing Biological Systems: The ability to release a molecule at a specific time and location makes this linker a valuable tool for studying cellular signaling pathways and other biological processes.

-

Diagnostics: The linker can be used to create activatable diagnostic probes that only become fluorescent or detectable after photocleavage.

Conclusion

The this compound is a powerful and versatile tool for advanced bioconjugation. Its heterotrifunctional nature, combined with a photocleavable linker and a biocompatible phosphocholine moiety, provides researchers with a high degree of control over the design and function of complex biomolecular constructs. While specific quantitative data for this particular linker is still emerging, the well-characterized reactivity of its constituent functional groups provides a solid foundation for its application in a variety of innovative research and therapeutic strategies. As the demand for more precise and controllable bioconjugation methods grows, the this compound and similar advanced linkers will undoubtedly play an increasingly important role in the future of medicine and biotechnology.

References

- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphocholine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemreu.ku.edu [chemreu.ku.edu]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. raineslab.com [raineslab.com]

- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 17. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Reactions of N-hydroxysulfosuccinimide active esters. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Principle of Action of PC Mal-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PC Mal-NHS carbonate ester, a heterotrifunctional linker molecule pivotal in the field of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This document elucidates its core principle of action, presents quantitative data on its reactivity and cleavage, details experimental protocols for its application, and provides visual representations of its structure, reaction mechanisms, and experimental workflows.

Core Principle of Action

The this compound is an advanced chemical linker engineered with three distinct functional components, each serving a specific purpose in the construction of complex bioconjugates:

-

Phosphocholine (B91661) (PC) Moiety: This zwitterionic headgroup mimics the structure of naturally occurring phospholipids (B1166683) found in cell membranes. Its inclusion imparts a high degree of biocompatibility to the linker and the resulting conjugate, reducing immunogenicity and improving in vivo stability. The phosphocholine component helps to prevent the premature degradation or inactivation of the conjugated molecule in the bloodstream.

-

Maleimide (B117702) (Mal) Group: This functional group provides a highly selective reaction site for molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides. The Michael addition reaction between a maleimide and a thiol forms a stable thioether bond, a cornerstone of many bioconjugation strategies. This specific reactivity allows for the controlled attachment of the linker to antibodies or other targeting proteins.

-

N-Hydroxysuccinimide (NHS) Carbonate Ester: The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues present on the surface of proteins or amine-functionalized drug molecules. The carbonate ester linkage is a key feature, as it can be designed to be cleavable under specific physiological conditions. This cleavability is crucial for the controlled release of a therapeutic payload at the target site.

The synergistic action of these three components makes the this compound a versatile tool for creating sophisticated bioconjugates. In a typical application, such as the synthesis of an ADC, the NHS ester is first reacted with a drug molecule. Subsequently, the maleimide group is used to conjugate the drug-linker complex to a targeting antibody. The resulting ADC can then circulate in the bloodstream with high stability, and upon reaching the target cell (e.g., a tumor cell), the cleavable carbonate ester can be broken, releasing the drug in its active form.

Data Presentation: Quantitative Insights into Reactivity and Cleavage

The efficiency of bioconjugation and the controlled release of the payload are governed by the kinetics and stability of the reactive groups and the cleavable linkage. The following tables summarize key quantitative data for the maleimide and NHS ester reactions, as well as the enzymatic cleavage of carbonate esters. While specific data for the this compound is limited in publicly available literature, the data presented here for analogous systems provide a strong foundation for experimental design.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

| Reactants | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| N-ethylmaleimide and Glutathione | 7.4 | 25 | ~10³ - 10⁴ | Based on general knowledge |

| Maleimide-functionalized nanoparticle and cRGDfK | 7.0 | Room Temperature | >65% conjugation in 5 min | [1] |

| N-phenyl maleimide and 4-mercaptophenylacetic acid | 7.4 | 37 | Half-life of conversion: 3.1 h | [2] |

Table 2: Stability and Hydrolysis of NHS Esters

| NHS Ester Derivative | pH | Temperature (°C) | Half-life of Hydrolysis | Reference |

| Generic NHS Ester | 7.0 | 0 | 4 - 5 hours | [3] |

| Generic NHS Ester | 8.6 | 4 | 10 minutes | [3] |

| Porphyrin-NHS ester (P3-NHS) | 8.0 | Room Temperature | 210 minutes | [4] |

| Porphyrin-NHS ester (P3-NHS) | 9.0 | Room Temperature | 125 minutes | [4] |

Table 3: Enzymatic Cleavage of Carbonate Esters

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

| Candida antarctica lipase (B570770) B (CALB) | Aliphatic C6 carbonate | 162 | [5][6] |

| Humicola insolens cutinase (HIC) | Aliphatic C6 carbonate | 476 | [5][6] |

Table 4: Photocleavage Conditions for PC-Linkers

| Linker Type | Wavelength (nm) | Typical Cleavage Time | Cleavage Efficiency | Reference |

| Photocleavable (PC) Linker | 365 | 5 - 25 minutes | >90% | Based on general knowledge |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involving the use of this compound in the synthesis of an antibody-drug conjugate.

3.1. Protocol for Conjugation of a Drug to this compound

This protocol describes the reaction of the NHS ester moiety of the linker with an amine-containing drug molecule.

Materials:

-

This compound

-

Amine-containing drug molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Analytical HPLC system for reaction monitoring

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

-

Prepare a stock solution of the amine-containing drug in a compatible solvent.

-

Ensure the reaction buffer is free of primary amines (e.g., Tris or glycine).

-

-

Conjugation Reaction:

-

Dissolve the amine-containing drug in the reaction buffer to the desired concentration.

-

Add the stock solution of this compound to the drug solution. A 1.5 to 5-fold molar excess of the linker over the drug is typically recommended to drive the reaction to completion.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light if using a photocleavable linker.

-

-

Reaction Monitoring and Quenching:

-

Monitor the progress of the reaction by analytical HPLC to determine the extent of drug conjugation.

-

Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the drug-linker conjugate from excess reagents and byproducts using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography.

-

Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

-

3.2. Protocol for Conjugation of the Drug-Linker to an Antibody

This protocol details the reaction of the maleimide group of the drug-linker conjugate with the thiol groups of a reduced antibody.

Materials:

-

Purified drug-linker conjugate

-

Antibody (e.g., IgG)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 6.5-7.5

-

Quenching solution: N-acetylcysteine or L-cysteine

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column)

-

Analytical techniques for ADC characterization (e.g., HIC-HPLC, SEC-HPLC, mass spectrometry)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the antibody in the conjugation buffer.

-

Add the reducing agent (e.g., TCEP) to the antibody solution. A 2-5 molar excess of the reducing agent per interchain disulfide bond is typically used.

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.

-

Remove the excess reducing agent by desalting using a G-25 column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately after the reduction and desalting steps, add the purified drug-linker conjugate to the reduced antibody solution. A 3 to 10-fold molar excess of the drug-linker conjugate per antibody is a common starting point.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Quench any unreacted maleimide groups by adding a quenching solution (e.g., N-acetylcysteine) in a 10-fold molar excess over the drug-linker conjugate. Incubate for 30 minutes.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted drug-linker, quenching agent, and other small molecules using size-exclusion chromatography.

-

Concentrate the purified ADC using an appropriate method, such as ultrafiltration.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC)-HPLC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows associated with the this compound.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 3. benchchem.com [benchchem.com]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 5. Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases | Semantic Scholar [semanticscholar.org]

- 6. Item - Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases - Taylor & Francis Group - Figshare [tandf.figshare.com]

An In-depth Technical Guide to Photocleavable Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photocleavable (PC) linkers, essential tools in modern bioconjugation techniques. By utilizing light as an external trigger, these linkers offer precise spatiotemporal control over the release of biomolecules, making them invaluable in fields ranging from drug delivery and proteomics to materials science. This document delves into the core chemistry of the most common PC linkers, presents their quantitative properties for comparative analysis, and provides detailed experimental protocols for their application.

Introduction to Photocleavable Linkers

Photocleavable linkers are chemical moieties that can be cleaved upon irradiation with light of a specific wavelength.[1] This property allows for the controlled release of a conjugated payload, such as a drug, a fluorescent probe, or a protein, from a carrier molecule or surface. The primary advantage of using light as a trigger is its non-invasive nature and the high degree of spatial and temporal control that can be achieved.[2]

The ideal photocleavable linker possesses several key characteristics:

-

High Cleavage Efficiency: A high quantum yield ensures that a low dose of light is sufficient for cleavage, minimizing potential photodamage to biological samples.[3]

-

Wavelength Specificity: The linker should be cleavable at a wavelength that is biocompatible and does not overlap with the absorbance of other components in the system.[4]

-

Stability: The linker must be stable under physiological conditions and during bioconjugation and purification steps.

-

Biocompatibility: The linker and its cleavage byproducts should be non-toxic to biological systems.[5]

Core Chemistries of Photocleavable Linkers

The two most prominent classes of photocleavable linkers are based on ortho-nitrobenzyl (ONB) and coumarin (B35378) chemistries.

ortho-Nitrobenzyl (ONB) Linkers

The ortho-nitrobenzyl group is the most widely used photocleavable moiety due to its synthetic accessibility and efficient cleavage upon UV irradiation (typically around 365 nm).[6][7]

Mechanism of Cleavage:

The photocleavage of ONB linkers proceeds through an intramolecular rearrangement upon photoexcitation. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and form an o-nitrosobenzaldehyde or o-nitrosoacetophenone byproduct.[7]

References

- 1. Optical waveguides for the evanescent wave-induced cleavage of photolabile linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. seas.upenn.edu [seas.upenn.edu]

An In-depth Technical Guide to the Role of Maleimide in Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-based chemistry for protein conjugation, a cornerstone technique in modern biotechnology and drug development. We will delve into the core chemical principles, detail critical experimental parameters, provide actionable protocols, and explore its pivotal role in creating targeted therapeutics like Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Selective and Efficient Reaction

Maleimide (B117702) conjugation is a chemical process that attaches maleimide functional groups to biomolecules like proteins or peptides.[] The power of this technique lies in the highly selective and efficient reaction between a maleimide and a thiol (sulfhydryl) group.[2][3]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group, typically from a cysteine residue on a protein, attacks the electron-deficient carbon-carbon double bond within the maleimide ring.[2][3] This results in the formation of a stable, covalent thioether bond, effectively linking the maleimide-containing molecule to the protein.[][2] This high selectivity for thiol groups, especially within a specific pH range, makes it an invaluable tool for precise biomolecular modification.[][2]

Critical Parameters for Successful Conjugation

The efficiency and specificity of the maleimide-thiol reaction are governed by several key experimental factors. Precise control over these parameters is essential to maximize the yield of the desired conjugate and minimize unwanted side reactions.

-

pH: This is the most critical factor. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[2][4] In this window, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing competitive reactions with other amino acid residues like lysine.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][5] Above pH 7.5, the maleimide group itself becomes increasingly susceptible to hydrolysis, which renders it inactive.[2][4]

-

Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) over 2 hours or can be performed overnight at 4°C.

-

Reagents and Buffers: Buffers should be free of extraneous thiols. Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used.[6][7] It's also crucial to use freshly prepared maleimide stock solutions, typically dissolved in anhydrous DMSO or DMF, as the maleimide group can hydrolyze in aqueous solutions over time.[7][8]

-

Molar Ratio: A molar excess of the maleimide reagent (typically 10 to 20-fold) is often used to drive the reaction to completion.[7][8] However, the optimal ratio should be determined empirically for each specific protein.[7]

-

Reducing Agents: Many proteins contain cysteine residues that are linked as disulfide bonds, which are unreactive with maleimides.[6] Therefore, a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to generate free thiols for conjugation.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to maleimide-thiol conjugation chemistry.

| Parameter | Value / Range | Significance | Citations |

| Optimal Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes maleimide hydrolysis. | [2][3][4] |

| Thiol vs. Amine Reactivity | ~1000x faster for thiols at pH 7.0 | Demonstrates the high chemoselectivity of the reaction. | [3][5] |

| Typical Molar Excess | 10-20x (Maleimide:Protein) | Helps to drive the conjugation reaction to completion. | [2][7][8] |

| Reaction Time | 2 hours at RT or overnight at 4°C | Standard incubation times for achieving high conjugation efficiency. | [2][7] |

| Maleimide pKa | ~10.0 | Relevant for understanding pH-dependent hydrolysis. | [9] |

| Conjugation Efficiency | 58% to 84% | Varies depending on protein, molar ratio, and reaction conditions. | [10][11] |

Potential Issues and Side Reactions

While highly selective, the maleimide-thiol reaction is not without potential complications.

-

Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5.[2][5] This forms an unreactive maleamic acid derivative, reducing the concentration of active maleimide available for conjugation.[2]

-

Retro-Michael Reaction (Reversibility): The thioether bond, while generally stable, can undergo a retro-Michael reaction, leading to deconjugation.[4][12] This is particularly problematic in biological environments with high concentrations of other thiols, such as glutathione, which can lead to a "thiol exchange" reaction and premature release of the conjugated payload.[4][13]

-

Stabilization via Hydrolysis: Interestingly, the conjugate itself can be stabilized against the retro-Michael reaction by intentionally hydrolyzing the succinimide (B58015) ring post-conjugation (e.g., by a brief incubation at a slightly basic pH).[4][12] This ring-opened product is much more stable.[12][14]

-

Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure.[15][16] This rearrangement is more prominent at higher pH levels.[17]

Detailed Experimental Protocols

The following protocols provide a generalized framework. Optimization for specific proteins and reagents is highly recommended.

This protocol is for proteins that have disulfide bonds which need to be reduced to generate free thiols.

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[6][10] Ensure the buffer is free of any thiol-containing compounds.

-

Add Reducing Agent: Prepare a fresh stock solution of TCEP. Add a 50-100 fold molar excess of TCEP to the protein solution.[2]

-

Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-60 minutes at room temperature.

-

Removal of Reducing Agent (Optional but Recommended): Immediately before conjugation, the excess TCEP can be removed using a desalting column or buffer exchange to prevent it from reacting with the maleimide reagent.

-

Prepare Maleimide Stock: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][8]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring or vortexing.[2][7]

-

Incubation: Flush the vial with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C.[2] If using a fluorescent maleimide, protect the reaction from light.[7]

-

Quenching (Optional): To stop the reaction and consume any unreacted maleimide groups, a quenching reagent like L-cysteine can be added to a final concentration of ~1 mM and incubated for another 15-30 minutes.[18]

-

Purification: Purify the resulting conjugate to remove excess, unreacted maleimide and other reagents. Common methods include size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[2]

Application Highlight: Antibody-Drug Conjugates (ADCs)

A prominent and impactful application of maleimide chemistry is in the development of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[2]

Maleimide-thiol chemistry is frequently employed to attach the drug payload to the antibody.[] This is often achieved by engineering cysteine residues at specific sites within the antibody structure. The thiol groups of these engineered cysteines are then selectively targeted by a drug-linker molecule that has been functionalized with a maleimide group.[2] This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for the safety, efficacy, and predictable pharmacology of the therapeutic.[2]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool for protein conjugation.[2][3] Its high selectivity, efficiency, and mild reaction conditions make it an indispensable method for the precise modification of biomolecules.[2] A thorough understanding of the reaction mechanism, the influence of critical parameters, and potential side reactions is essential for its successful implementation in research, diagnostics, and the development of next-generation therapeutics.

References

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. biotium.com [biotium.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

N-Hydroxysuccinimide Ester Chemistry for Amine Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of primary amines in biomolecules. This method is widely employed for attaching a variety of moieties, including fluorescent dyes, biotin, and crosslinkers, to proteins, peptides, and amine-modified oligonucleotides, enabling detailed investigation of their structure, function, and interactions.

Core Principles: The Chemistry of Amine Labeling

The fundamental principle of NHS ester chemistry lies in the nucleophilic acyl substitution reaction between the succinimidyl ester functional group and a primary amine (R-NH₂). This reaction results in the formation of a stable and highly covalent amide bond, permanently attaching the label to the biomolecule.[1][2] The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[][4]

The reaction proceeds through a two-step mechanism. First, the deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.

Key Parameters for Optimal Labeling

The efficiency and specificity of NHS ester labeling are critically dependent on several experimental parameters. Careful optimization of these factors is essential to achieve the desired degree of labeling (DOL) while preserving the biological activity of the target molecule.

pH

The pH of the reaction buffer is the most critical factor. The reaction is strongly pH-dependent, requiring a delicate balance between amine reactivity and NHS ester stability.[5]

-

Amine Reactivity: For the labeling reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (-NH₂). At a pH below the pKa of the amine (for lysine, the pKa is around 10.5), the amine is predominantly protonated (-NH₃⁺) and thus unreactive.

-

NHS Ester Stability: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the ester inactive. The rate of hydrolysis increases significantly with pH.

The optimal pH for most NHS ester labeling reactions is between 8.0 and 9.0, with a pH of 8.3-8.5 often recommended as a starting point.[4][5]

Buffer Composition

It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1][5]

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate buffer

-

Borate (B1201080) buffer

-

HEPES buffer

Reagent Concentration

The molar ratio of the NHS ester to the biomolecule is a key determinant of the final degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal molar ratio depends on the specific protein and the desired DOL and often requires empirical determination.[4] For example, a common starting point for antibody labeling is a 15:1 molar ratio of dye to protein.[4]

The concentration of the protein itself also plays a role. Higher protein concentrations (e.g., >2 mg/mL) generally lead to better labeling efficiency as the bimolecular reaction with the protein is favored over the competing unimolecular hydrolysis of the NHS ester.[4]

Temperature and Reaction Time

NHS ester labeling reactions are typically performed at room temperature for 1-2 hours or overnight at 4°C.[6] Incubation at room temperature is generally faster, while overnight incubation at 4°C can be gentler for sensitive proteins.

Quantitative Data

The following tables summarize key quantitative data related to NHS ester chemistry to aid in experimental design and optimization.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

| pH | Half-life at 4°C | Half-life at Room Temperature |

| 7.0 | 4-5 hours | ~1-2 hours |

| 8.0 | ~1 hour | 30-60 minutes |

| 8.5 | ~30 minutes | ~15 minutes |

| 9.0 | <10 minutes | <5 minutes |

Data compiled from multiple sources describing general NHS ester chemistry.

Table 2: Recommended Molar Ratios and Expected Degree of Labeling (DOL) for Antibody Labeling

This table provides general guidelines for achieving a desired DOL for a typical IgG antibody (MW ~150 kDa). The optimal ratio may vary depending on the specific antibody and NHS ester used.

| Target DOL | Molar Ratio (NHS Ester:Antibody) | Expected Outcome |

| 1 - 2 | 5:1 to 10:1 | Minimal labeling, often used when preserving maximum antibody activity is critical. |

| 3 - 5 | 10:1 to 20:1 | Moderate labeling, suitable for most applications, providing a good balance between signal and activity. |

| > 5 | > 20:1 | High labeling, may be desired for signal amplification but carries a higher risk of affecting antibody function. |

These are starting recommendations and should be optimized for each specific system.

Experimental Protocols

The following are generalized protocols for labeling proteins and amine-modified oligonucleotides with NHS esters.

Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody.

Materials:

-

Protein of interest (in an amine-free buffer like PBS or borate buffer)

-

NHS ester-activated fluorescent dye (or other label)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl or glycine, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in the conjugation buffer.[6] The buffer must be free of primary amines. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

-

Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh immediately before use.[5]

-

Labeling Reaction: Calculate the required volume of the NHS ester solution to achieve the desired molar excess relative to the protein. Slowly add the NHS ester solution to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[6]

-

Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

NHS ester of the desired label

-

Anhydrous DMF or DMSO

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Ethanol (100% and 70%)

-

3 M Sodium acetate (B1210297)

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.

-

Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the oligonucleotide solution. Vortex briefly and incubate at room temperature for 1-2 hours in the dark.

-

Purify the Conjugate: Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the typical workflow for labeling a protein with an NHS ester.

Application in Signaling Pathway Analysis

NHS ester chemistry is a valuable tool for studying cellular signaling pathways. By labeling specific proteins within a pathway with fluorescent dyes, researchers can visualize their localization, track their movement, and study protein-protein interactions. For example, in a typical kinase cascade, a key signaling motif, fluorescently labeling the kinases and scaffold proteins can provide insights into the spatial and temporal dynamics of signal transduction.[7][8][9]

The following diagram illustrates a generic kinase cascade and highlights how NHS ester labeling can be applied.

By labeling different components of the pathway with spectrally distinct fluorophores, techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Cross-Correlation Spectroscopy (FCCS) can be used to study protein-protein interactions in living cells.[7][8][9] Furthermore, the translocation of a labeled protein, such as the movement of a MAPK from the cytoplasm to the nucleus upon activation, can be visualized using fluorescence microscopy. While fluorescent proteins are also widely used for these studies, NHS ester labeling of purified proteins for in vitro reconstitution or for introduction into cells offers an alternative approach, particularly when the expression of large fusion proteins is problematic.

References

- 1. bidmc.org [bidmc.org]

- 2. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]

- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of PC Mal-NHS Carbonate Ester in Next-Generation Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The design of the linker molecule, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of a versatile and promising linker, the PC Mal-NHS carbonate ester, for application in ADC development.

Introduction to this compound: A Multifunctional Linker

The this compound is a heterobifunctional linker engineered with three key functional components, each contributing to the overall performance of the resulting ADC.[1]

-

Phosphocholine (B91661) (PC) Moiety: This component mimics the structure of naturally occurring phospholipids (B1166683) in cell membranes, imparting enhanced biocompatibility to the ADC. The presence of the phosphocholine group can improve solubility, reduce immunogenicity, and contribute to the stability of the conjugate in systemic circulation.[1]

-

Maleimide (B117702) (Mal) Group: This reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups. In ADC development, this is commonly used for site-specific conjugation to cysteine residues on the antibody, which can be engineered or exposed through the reduction of interchain disulfide bonds.[2]

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as those found on many cytotoxic payloads.[2]

-

Carbonate Ester Bond: This central linkage is designed to be cleavable under specific physiological conditions, enabling the controlled release of the payload at the target site.[1]

The strategic combination of these functionalities in a single linker molecule offers a robust platform for the development of stable, targeted, and potent ADCs.

Mechanism of Action: A Multi-faceted Approach to Payload Delivery

The this compound linker facilitates a multi-step process for targeted drug delivery, from initial conjugation to payload release within the cancer cell.

Payload Release Mechanisms

The cleavable carbonate ester bond is a key feature of this linker, allowing for controlled payload release through several potential mechanisms.

-

Acid-Catalyzed Hydrolysis: Upon internalization into the target cancer cell, the ADC is trafficked through the endosomal and lysosomal compartments. The acidic environment within these organelles (pH 4.5-6.0) can catalyze the hydrolysis of the carbonate ester bond, leading to the release of the cytotoxic payload.[3] While specific data for the this compound is not available, the carbonate linker in the approved ADC, Sacituzumab govitecan, has a reported plasma half-life of approximately 36 hours, indicating its susceptibility to hydrolysis.[3]

-

Enzymatic Cleavage: Certain enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as esterases, may also contribute to the cleavage of the carbonate ester bond.[1] This provides an additional layer of tumor-selective payload release.

-

Photocleavage: The "PC" in the linker's name often refers to a photocleavable group, typically an o-nitrobenzyl moiety.[2][4] This functionality allows for externally controlled payload release upon irradiation with UV light at a specific wavelength (e.g., 365 nm).[5][6] This feature is particularly valuable for research applications and could have future therapeutic potential in localized treatments.

Quantitative Data and Characterization

While specific quantitative data for ADCs constructed with the this compound linker is limited in publicly available literature, the following tables provide an overview of key parameters and analytical techniques used in ADC development. The data presented for other carbonate linkers should be considered as a reference.

Table 1: Representative Stability of Carbonate Linker in an ADC

| ADC | Linker Type | Plasma Half-life (t1/2) | Reference |

| Sacituzumab govitecan | Carbonate | ~36 hours | [3] |

Table 2: Key Quality Attributes and Analytical Methods for ADC Characterization

| Parameter | Description | Analytical Method(s) | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [7][8][9][10][11][12] |

| ADC Stability | The stability of the ADC in circulation, often measured by the rate of payload deconjugation. | LC-MS | [1][13] |

| In Vitro Efficacy (IC50) | The concentration of the ADC required to inhibit the growth of cancer cells by 50% in culture. | Cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo) | [14][15][16][17][18] |

| Aggregation | The formation of high molecular weight species, which can impact efficacy and safety. | Size Exclusion Chromatography (SEC) |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the development of an ADC using the this compound linker. These are generalized protocols and may require optimization for specific antibodies and payloads.

Protocol for ADC Synthesis

This protocol outlines the two-step conjugation process: first, the reaction of the payload with the NHS ester of the linker, followed by the conjugation of the linker-payload to the antibody.

Materials:

-

This compound linker

-

Amine-containing cytotoxic payload

-

Monoclonal antibody (mAb)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) columns for purification

Procedure:

-

Linker-Payload Conjugation:

-

Dissolve the this compound linker and the amine-containing payload in anhydrous DMF or DMSO.

-

React the linker and payload at a molar ratio of 1.1:1 (linker:payload) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the linker-payload conjugate using reversed-phase HPLC.

-

-

Antibody Reduction (for cysteine conjugation):

-

Prepare the antibody in PBS.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the reducing agent using a desalting column.

-

-

ADC Conjugation:

-

Immediately add the purified linker-payload conjugate to the reduced antibody solution at a molar ratio of 5-10 fold excess (linker-payload:antibody).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules.

-

Concentrate the purified ADC using a centrifugal filter unit.

-

Protocol for ADC Characterization

4.2.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy [7][19][20]

-

Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

-

The DAR is the molar ratio of the payload to the antibody.

4.2.2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC) [8][9][11][12][21][22]

-

Use a HIC column with a suitable stationary phase.

-

Equilibrate the column with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).

-

Inject the ADC sample.

-

Elute with a decreasing salt gradient.

-

The different DAR species will elute in order of increasing hydrophobicity (higher DAR elutes later).

-

Calculate the average DAR by integrating the peak areas of the different species.

4.2.3. Intact Mass Analysis by Mass Spectrometry (MS) [23][24][25]

-

Desalt the ADC sample.

-

Analyze the intact ADC by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

The mass spectrum will show a distribution of peaks corresponding to the different DAR species.

-

The average DAR can be calculated from the relative intensities of the peaks.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a typical MTT assay to determine the IC50 of the ADC.[14][15][16][17][18]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ADC and unconjugated antibody (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

-

Remove the old medium from the cells and add the ADC or control solutions.

-

Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Signaling Pathway: A Representative Example with a Tubulin Inhibitor Payload

The signaling pathway affected by an ADC is determined by the mechanism of action of its payload. A common class of payloads used in ADCs are tubulin inhibitors, such as monomethyl auristatin E (MMAE).[26][27][28][29][30]

Upon release from the ADC within the cancer cell, MMAE binds to tubulin, the protein subunit of microtubules. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Conclusion

The this compound linker represents a sophisticated and versatile tool in the ADC development toolkit. Its combination of biocompatibility, specific reactivity, and cleavable design addresses many of the challenges associated with creating effective and safe targeted therapies. While further studies are needed to fully elucidate the in vivo performance of ADCs constructed with this specific linker, the principles outlined in this guide provide a solid foundation for its application in the design and synthesis of next-generation antibody-drug conjugates. The ability to control payload release through multiple mechanisms, including the potential for photocleavage, opens up new avenues for both research and therapeutic innovation in the fight against cancer.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 1408057-91-9 | BroadPharm [broadpharm.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. pharmiweb.com [pharmiweb.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. agilent.com [agilent.com]

- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 20. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. criver.com [criver.com]

- 25. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]

- 26. researchgate.net [researchgate.net]

- 27. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, mo… [ouci.dntb.gov.ua]

- 28. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]

- 29. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

An In-Depth Technical Guide to PC Mal-NHS Carbonate Ester for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing drug specificity and minimizing off-target toxicity. Antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals, combining the targeting precision of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide provides a comprehensive overview of a sophisticated linker technology: the photocleavable (PC) Maleimide-N-hydroxysuccinimide (Mal-NHS) carbonate ester. This heterobifunctional linker system offers a dual-conjugation strategy coupled with a light-inducible release mechanism, providing spatiotemporal control over drug activation. This document details the core chemistry, experimental protocols for conjugation and drug release, and presents a model application in the context of a HER2-targeted therapy.

Introduction to PC Mal-NHS Carbonate Ester Linker Technology

The this compound is a heterobifunctional crosslinker designed for the development of advanced drug delivery systems, particularly ADCs.[1] Its architecture incorporates three key functional components:

-

Maleimide (B117702) Group: This moiety reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[2] This allows for the site-specific attachment of the linker to a targeting protein, such as a monoclonal antibody, that has been engineered to contain free cysteine residues.[3] The reaction forms a stable thioether bond.[2]

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, which are present on many small-molecule drugs.[4][5]

-

Photocleavable (PC) Carbonate Ester Core: The central component of the linker is a photolabile group, typically based on an o-nitrobenzyl chemistry, connected to the drug via a carbonate ester linkage.[6][7] This "photocage" renders the conjugated drug inactive until it is exposed to a specific wavelength of light, usually in the UV or near-UV spectrum.[8][9] Upon photoirradiation, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the carbonate ester and the release of the active drug.[8]

This combination of functionalities allows for a modular and controlled approach to constructing and activating a targeted drug delivery system.

Synthesis of a Photocleavable Maleimide-NHS Linker